Methods and Technical Details
The synthesis of 2-amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-isopropoxycarbonyl-2-nitrophenol with boron reagents under reducing conditions to yield the desired boronic acid derivative.
Key steps in the synthesis may include:
Structure and Data
The molecular formula for 2-amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride is . The structure features:
The three-dimensional arrangement of atoms can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances.
Reactions and Technical Details
2-Amino-4-(isopropoxycarbonyl)phenylboronic acid participates in several key reactions:
The reaction conditions typically include a base (such as potassium carbonate) and a suitable solvent (like ethanol or dimethylformamide) to facilitate the coupling process.
Process and Data
The mechanism of action for reactions involving 2-amino-4-(isopropoxycarbonyl)phenylboronic acid primarily revolves around its ability to form stable intermediates with electrophiles. In Suzuki coupling:
This mechanism highlights the role of the boron atom as a key player in stabilizing transition states during reactions.
Physical and Chemical Properties
Chemical properties include reactivity with electrophiles in cross-coupling reactions, demonstrating its utility as a building block in organic synthesis.
Scientific Uses
2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride has several applications:
Its versatility makes it a valuable compound in both academic research and industrial applications, particularly in fields focusing on drug discovery and materials development.
This compound is characterized by a phenylboronic acid core substituted at the 1-position with a boronic acid group (–B(OH)₂), at the 2-position with an amino group (–NH₂), and at the 4-position with an isopropyl ester (–COOCH(CH₃)₂). The hydrochloride salt enhances stability and crystallinity. Key structural properties include:
Table 1: Structural and Physicochemical Properties
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₄BNO₄·HCl | [4] [6] |
Molecular Weight | 259.49 g/mol (HCl salt) | [6] |
CAS Number | 1150339-44-8 (free acid variant) | [4] |
Alternate CAS | 1150114-64-9 (HCl salt) | [6] |
SMILES Notation | CC(OC(=O)c1ccc(c(c1)N)B(O)O)C.Cl | [6] |
Key Functional Groups | Boronic acid, primary amine, isopropyl ester | [4] [6] |
The amino group confers nucleophilicity for amide bond formation, while the boronic acid acts as a Lewis acid, enabling reversible covalent interactions with diols and other nucleophiles. The isopropyl ester provides steric bulk, enhancing lipophilicity compared to methyl ester analogs (e.g., methyl ester MW = 231.44 g/mol [1]). This modification is strategically valuable in prodrug design, where ester hydrolysis in vivo yields the active carboxylic acid derivative [4]. The hydrochloride salt form improves handling and shelf-life stability.
Boronic acids entered medicinal chemistry prominence with FDA approval of bortezomib (2003), a proteasome inhibitor for multiple myeloma. This validated boronic acids as pharmacophores, spurring research into derivatives like aryl boronic esters [5]. Early synthetic routes relied on Grignard reactions or lithium-halogen exchange followed by borate ester quenching, but these suffered from low yields. Miyaura's development of palladium-catalyzed cross-coupling (e.g., with diboronic acid reagents like B₂pin₂) revolutionized access to aryl boronic acids [5].
Table 2: Evolution of Key Boronic Acid Therapeutics
Compound | Approval Year | Key Application | Structural Feature |
---|---|---|---|
Bortezomib | 2003 (FDA) | Multiple myeloma | Pyrazinecarbonyl-Phe-BoroLeu |
Ixazomib | 2015 (FDA) | Multiple myeloma | Peptidic boronic ester |
Vaborbactam | 2017 (FDA) | β-lactamase inhibitor | Cyclic boronic acid |
The emergence of ester-functionalized phenylboronic acids like 2-amino-4-(isopropoxycarbonyl)phenylboronic acid HCl represents an advancement in tuning pharmacokinetic properties. The isopropyl ester serves as a protecting group for the carboxylic acid, improving cell membrane permeability in prodrug strategies. Subsequent enzymatic hydrolysis releases the active acid, enabling targeted drug action. This approach balances reactivity and bioavailability, addressing limitations of earlier boronic acids [4] [5].
This compound’s significance stems from three key attributes:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: